molecular formula C19H25N3OS2 B2464705 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1788534-10-0

2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2464705
CAS RN: 1788534-10-0
M. Wt: 375.55
InChI Key: OOQNSDOTOINYLF-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide" have been studied for their antimicrobial properties. For instance, novel sulphonamide derivatives, including aminothiazoles and benzothiazol derivatives, have displayed significant antimicrobial activity against various strains. Such compounds' reactivity with nitrogen-based nucleophiles indicates a broad scope for synthesizing antimicrobial agents (Fahim & Ismael, 2019).

Corrosion Inhibition

The synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their subsequent evaluation as corrosion inhibitors highlight the potential industrial applications of such compounds. These studies, focusing on their effectiveness in acidic and oil medium environments, demonstrate the compounds' utility in protecting materials from corrosion, suggesting a research avenue for the specified compound (Yıldırım & Cetin, 2008).

Insecticidal Properties

Investigations into the insecticidal potential of related compounds against pests like the cotton leafworm, Spodoptera littoralis, reveal another aspect of scientific research applications. The synthesis of new heterocycles incorporating thiadiazole moiety and their assessment for insecticidal activity offer insights into developing environmentally friendly pest control methods (Fadda et al., 2017).

Anticancer Activity

The exploration of compounds for their anticancer activity represents a critical area of research. Some synthesized compounds have shown promising antiproliferative properties against cancer cell lines, indicating potential therapeutic applications. This research direction emphasizes the importance of structural modifications to enhance bioactivity and specificity (Alqahtani & Bayazeed, 2020).

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of enzymes such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their utility in treating diseases involving overexpression of ACAT-1. This application underscores the compound's potential in addressing cholesterol-related disorders (Shibuya et al., 2018).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS2/c1-14(2)25-17-7-5-15(6-8-17)12-18(23)21-13-16-4-3-10-22(16)19-20-9-11-24-19/h5-9,11,14,16H,3-4,10,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNSDOTOINYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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